3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of aromatic rings, a furan ring, and a thieno[3,2-e]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves multiple steps, including the formation of the thieno[3,2-e]pyridine core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- 3-amino-N-(3-chloro-2-methylphenyl)benzamide
Uniqueness
Compared to similar compounds, 3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H22ClN3O2S |
---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
6-amino-N-(3-chloro-2-methylphenyl)-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C24H22ClN3O2S/c1-13-15(25)8-5-10-16(13)27-23(29)22-21(26)20-19(18-11-6-12-30-18)14-7-3-2-4-9-17(14)28-24(20)31-22/h5-6,8,10-12H,2-4,7,9,26H2,1H3,(H,27,29) |
InChI Key |
VMXASDXWXBBOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N |
Origin of Product |
United States |
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